

# LCB 03-0110 Dihydrochloride: A Technical Guide to its Kinase Inhibition Profile

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Compound of Interest

Compound Name: LCB 03-0110 dihydrochloride

Cat. No.: B1150110

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### Introduction

**LCB 03-0110 dihydrochloride** is a potent, multi-targeted tyrosine kinase inhibitor. Exhibiting a complex kinase profile, it has garnered significant interest for its therapeutic potential in a range of pathologies, including fibrosis, inflammation, and neurodegenerative diseases. This technical guide provides a detailed overview of the kinase targets of LCB 03-0110, presenting quantitative inhibition data, experimental methodologies for kinase activity assessment, and visual representations of relevant signaling pathways.

## Kinase Inhibition Profile of LCB 03-0110 Dihydrochloride

LCB 03-0110 has been demonstrated to be a potent inhibitor of a range of tyrosine kinases. The following tables summarize the available quantitative data on its inhibitory activity.



Key Kinase Targets	IC50 (nM)	Assay Type	Notes
c-Src	1.3	In vitro kinase assay	
DDR2 (active)	6	In vitro kinase assay	ATP-competitive inhibition
DDR2 (inactive)	145	In vitro kinase assay	
DDR1 (autophosphorylation)	164	Cell-based assay	Inhibition of collagen- induced autophosphorylation in HEK293 cells
DDR2 (autophosphorylation)	171	Cell-based assay	Inhibition of collagen- induced autophosphorylation in HEK293 cells

A broader screening of LCB 03-0110 against a panel of 60 kinases at a concentration of 10  $\mu$ M revealed significant inhibitory activity against a subset of tyrosine kinases. The following kinases were inhibited by more than 90% at this concentration:

Kinase Family	Kinases with >90% Inhibition at 10 μM	
Src Family	c-Src, Yes, Fyn, Fgr, Lyn, Hck, Lck, Blk	
Tec Family	Btk	
Syk Family	Syk	
Receptor Tyrosine Kinases	Tie2, FLT1, FLT3, FLT4, EphA3, EphB4, VEGFR2	
Other Tyrosine Kinases	MINK1, c-Abl, RET	

## **Experimental Protocols**

The in vitro kinase inhibition data for LCB 03-0110 was primarily generated using a standardized, radiometric assay platform. The general methodology is outlined below.



## Reaction Biology HotSpot™ Kinase Assay Platform

This assay quantifies the activity of a specific kinase by measuring the incorporation of radiolabeled phosphate from [y-33P]ATP into a substrate.

#### Materials:

- Recombinant human kinase
- Kinase-specific substrate (peptide or protein)
- Base Reaction Buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na<sub>3</sub>VO<sub>4</sub>, 2 mM DTT, 1% DMSO)
- [y-33P]ATP
- LCB 03-0110 dihydrochloride (or other test compounds)
- P81 phosphocellulose paper
- 0.75% Phosphoric acid wash solution
- Scintillation counter

#### Procedure:

- Substrate Preparation: The specific kinase substrate is prepared in the freshly made Base Reaction Buffer.
- Cofactor Addition: Any necessary cofactors for the specific kinase are added to the substrate solution.
- Kinase Addition: The recombinant kinase is added to the substrate solution and mixed gently.
- Compound Incubation: LCB 03-0110, at various concentrations, is pre-incubated with the kinase/substrate mixture.
- Reaction Initiation: The kinase reaction is initiated by the addition of [y-33P]ATP. For the screening of LCB 03-0110, an ATP concentration of 10 μM was utilized.

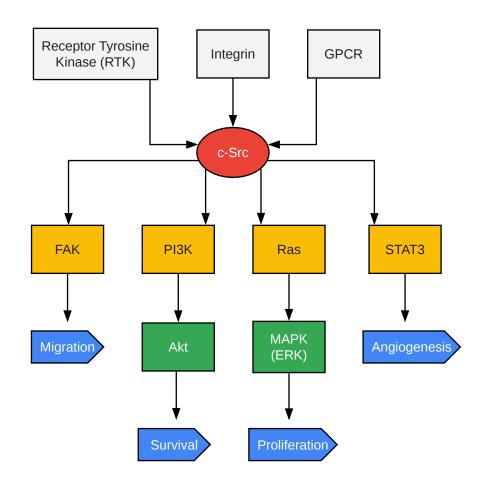


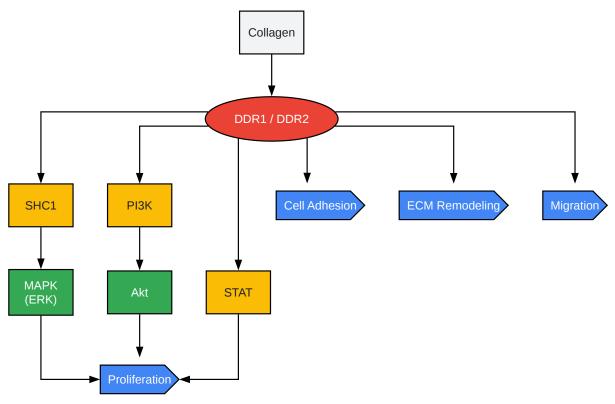
- Reaction Quenching and Spotting: After a defined incubation period, the reaction is stopped,
   and the reaction mixture is spotted onto P81 phosphocellulose paper.
- Washing: The P81 papers are washed extensively with 0.75% phosphoric acid to remove unincorporated [y-33P]ATP.
- Detection: The amount of <sup>33</sup>P incorporated into the substrate, which is bound to the P81 paper, is quantified using a scintillation counter.
- Data Analysis: The percentage of kinase inhibition is calculated relative to a DMSO control.
   IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

## **Signaling Pathway Visualizations**

The following diagrams, generated using the DOT language, illustrate the signaling pathways of two key kinase targets of LCB 03-0110: c-Src and the Discoidin Domain Receptors (DDRs).









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